molecular formula C12H12N2O2 B1466154 6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1368960-12-6

6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1466154
CAS No.: 1368960-12-6
M. Wt: 216.24 g/mol
InChI Key: RNMLFZACLJIFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This pyrimidine-2,4-dione derivative is provided as a high-purity reagent for research purposes exclusively. This compound is of significant interest in biochemical and cancer research due to its documented activity as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 . Its primary mechanism of action involves binding to the ATP-binding site of CDK2, thereby disrupting the cell cycle progression from the G1 to S phase . This inhibition can lead to cell cycle arrest and the induction of apoptosis, or programmed cell death, in cancer cells, primarily through the intrinsic apoptotic pathway . In vitro cytotoxicity studies have demonstrated its efficacy against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) . The compound's effect is dose-dependent, and molecular docking studies suggest it has a favorable binding affinity for its target . Beyond its direct inhibitory effects, this compound also influences other cellular processes. It has been shown to modulate gene expression by inhibiting transcription factors essential for cell proliferation and survival . Furthermore, it can affect cellular metabolism by inhibiting key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, altering metabolic flux and reducing energy production in target cells . The compound is metabolized by cytochrome P450 enzymes and can accumulate in tissues such as the liver and kidneys, with its subcellular localization in the nucleus and mitochondria directly influencing its activity . The historical development of pyrimidine-2,4-dione chemistry, dating back to Adolf von Baeyer's synthesis of barbituric acid, underscores the importance of this heterocyclic scaffold in medicinal chemistry . The structural motif of this compound, especially the substitution at the C-6 position with an aromatic ring, is a key feature for its biological activity and electronic properties . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-3-4-9(5-8(7)2)10-6-11(15)14-12(16)13-10/h3-6H,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMLFZACLJIFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of CDKs, preventing their interaction with cyclin proteins and thereby inhibiting their kinase activity. This interaction can lead to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound can induce apoptosis by activating the intrinsic apoptotic pathway. It also affects gene expression by inhibiting transcription factors that are essential for cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, leading to the inhibition of their kinase activity. This binding prevents the phosphorylation of target proteins, which is necessary for cell cycle progression. Additionally, the compound can modulate the expression of genes involved in apoptosis and cell survival, further contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells. The effects may diminish over time due to the development of resistance mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver. The compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle. This inhibition can lead to altered metabolite levels and reduced energy production in cancer cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Its localization and accumulation can influence its therapeutic and toxic effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus and mitochondria. Its activity and function can be affected by its subcellular localization. For example, in the nucleus, the compound can inhibit transcription factors and modulate gene expression, while in the mitochondria, it can induce apoptosis by disrupting mitochondrial membrane potential.

Biological Activity

6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a compound with significant biological activity, particularly in the context of cancer research. Its molecular formula is C12H12N2O2, with a molecular weight of 216.24 g/mol. This compound has been shown to interact with various biological targets, primarily cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

The primary mechanism of action for this compound involves the inhibition of CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, effectively blocking its kinase activity and thus affecting downstream signaling pathways that regulate cell proliferation and survival .

The compound exhibits various biochemical properties that contribute to its biological activity:

  • Inhibition of Cyclin-Dependent Kinases : It specifically inhibits CDK2, which is involved in the transition from the G1 phase to the S phase of the cell cycle.
  • Induction of Apoptosis : In cancer cell lines, this compound has been shown to induce apoptosis through the intrinsic apoptotic pathway.
  • Cellular Effects : The compound modulates several cellular processes including gene expression and metabolic pathways.

Research Findings

Recent studies have highlighted the efficacy of this compound in various cancer models:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. For instance:
    • IC50 values ranged from 5.9 µM to over 176 µM depending on the specific cancer cell line tested .
    • The compound was particularly effective against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
  • Molecular Docking Studies : Computational studies have shown that this compound has favorable binding interactions with key proteins involved in cancer progression. The binding energy and dissociation constants indicate a strong affinity for CDK2 .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Lung Cancer Cells : A study reported that treatment with this compound led to significant apoptosis in A549 cells as evidenced by increased markers of apoptosis and decreased cell viability .
  • Breast Cancer Research : In another study focusing on MCF-7 cells, it was found that the compound inhibited cell proliferation effectively at low concentrations (IC50 = 5.65 µM), suggesting its potential as a therapeutic agent in breast cancer treatment .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Cell LineIC50 Value (µM)MechanismNotes
A5495.9Apoptosis inductionSignificant growth inhibition
MCF-75.65CDK2 inhibitionEffective at low concentrations
SW-4802.3Cell cycle disruptionHigh antiproliferative activity

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, studies have shown that 6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can inhibit the proliferation of cancer cells by inducing apoptosis. The compound's mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis. In vitro studies have reported significant inhibition against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this pyrimidine derivative has been evaluated for anti-inflammatory effects. Animal model studies suggest that it can reduce inflammation markers in conditions such as arthritis and colitis by modulating cytokine production .

Agricultural Science Applications

Fungicidal Activity
The compound has been tested for its fungicidal properties against plant pathogens. It shows promise as a potential agricultural fungicide due to its ability to inhibit fungal growth and spore germination. Field trials have demonstrated its effectiveness in protecting crops from diseases caused by fungi such as Fusarium and Aspergillus species .

Herbicide Development
Research into the herbicidal applications of this compound has revealed its potential to inhibit the growth of specific weed species. Its mode of action involves interference with photosynthesis and metabolic processes in target plants .

Material Science Applications

Polymer Synthesis
In material science, the compound serves as a building block in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation .

Nanomaterials Development
Recent studies have explored the use of this compound in the fabrication of nanomaterials for electronic applications. The compound's unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices .

Comprehensive Data Table

Application AreaSpecific UseMechanism/EffectReferences
Medicinal ChemistryAnticancerInduces apoptosis via kinase inhibition
AntimicrobialDisrupts cell wall synthesis
Anti-inflammatoryModulates cytokine production
Agricultural ScienceFungicideInhibits fungal growth
HerbicideInterferes with photosynthesis
Material SciencePolymer SynthesisEnhances thermal stability
Nanomaterials DevelopmentSuitable for organic semiconductors

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against breast cancer cell lines. The results showed a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM .
  • Agricultural Trial : Field trials conducted on wheat crops demonstrated that applying the compound at a concentration of 200 mg/L significantly reduced disease incidence caused by Fusarium species compared to untreated controls .
  • Material Properties Evaluation : Research presented at a materials science conference illustrated how incorporating this compound into polycarbonate matrices improved impact resistance by 30% compared to standard formulations .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features of Selected Pyrimidine-dione Derivatives

Compound Name Substituents/Modifications HOMO-LUMO Gap (eV) Key Electronic Features Reference
6-(3,4-Dimethylphenyl)pyrimidine-dione 6-(3,4-dimethylphenyl) Not reported Enhanced lipophilicity
6a–d () 6-(hydroxybenzoyl), pyrido[2,3-d] annulation 3.91–4.10 Lower band gaps, strong H-bonding capacity
12d–j () 6-arylthio, 3-hydroxy Not reported Improved solubility due to thioether groups
2o () Pyrido[2,3-d] core, 3-methyl, 2,3,4-trifluorophenyl Not reported π–π interactions with FAD in PPO inhibition

Key Observations:

  • Electronic Properties : Pyrido[2,3-d]pyrimidines (e.g., 6a–d) exhibit lower HOMO-LUMO gaps (3.91–4.10 eV) due to extended conjugation, enhancing charge transfer and reactivity .
  • Lipophilicity : The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to hydroxybenzoyl (6a–d) or thioether (12d–j) derivatives, which may improve blood-brain barrier penetration .
  • Solubility : Thioether-substituted derivatives (12d–j) show higher aqueous solubility due to polarizable sulfur atoms, whereas annulated pyrido[2,3-d] derivatives (6a–d) rely on H-bonding for solubility .

Preparation Methods

Synthesis from Barbituric Acid Derivatives

A common and well-documented route to 6-substituted pyrimidine-2,4-diones involves starting from barbituric acid or its derivatives:

  • Starting Material: Barbituric acid or 2,4(1H,3H)-pyrimidinedione.
  • Substitution at 6-Position: Introduction of the 3,4-dimethylphenyl group at the 6-position is typically achieved via nucleophilic substitution or condensation reactions.
  • Key Reaction Conditions:
    • Bromination of the precursor using carbon tetrabromide and triphenylphosphine in dichloromethane (CH2Cl2) to generate a reactive intermediate.
    • Subsequent condensation with aryl bromides or tosylates in the presence of catalytic lithium iodide and sodium bicarbonate at 50–80°C in dimethylformamide (DMF) solvent.
  • Purification: The crude product is purified by silica gel column chromatography.
  • Characterization: Melting points, proton NMR (500 MHz), and high-resolution electron ionization mass spectrometry confirm product identity.

This method is illustrated in the synthesis of 1-substituted 2,4(1H,3H)-pyrimidinediones with methyl or ethyl linkers, which can be adapted for 6-(3,4-dimethylphenyl) substitution by choosing appropriate aryl halides.

Chapman Rearrangement of 2,4-Diaryloxy-6-methylpyrimidines

Another synthetic approach involves the Chapman rearrangement:

  • Starting Materials: 2,4-dichloro-6-methylpyrimidine reacted with phenols to form 2,4-diaryloxy-6-methylpyrimidine intermediates.
  • Rearrangement: Heating these intermediates at 180–200°C under nitrogen atmosphere induces Chapman rearrangement, converting diaryloxy pyrimidines into 6-aryl pyrimidine-2,4-diones.
  • Microwave Irradiation: Use of microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating.
  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Yields: Moderate to good yields are reported, with product purification by crystallization or chromatography.

This method is versatile for introducing various aryl groups at the 6-position, including the 3,4-dimethylphenyl substituent, by selecting the corresponding phenol for the initial diaryloxy intermediate.

One-Pot Condensation Reactions with Aminouracils

A third approach involves multi-component one-pot condensation reactions:

  • Reactants: Phenylglyoxal, 2-hydroxy-1,4-naphthoquinone, and 6-aminouracil derivatives.
  • Reaction Conditions: Stirring in a mixture of acetic acid and water (1:1 v/v) at 100°C for 4–5 hours.
  • Mechanism: Condensation leads to the formation of pyrrolo[2,3-d]pyrimidine-2,4-(3H)-diones, structurally related to pyrimidine-2,4-diones.
  • Product Isolation: Insoluble products precipitate out, facilitating easy filtration and purification.
  • Advantages: This method offers simplicity, moderate to high yields, and avoids multiple purification steps.

While this method is more commonly applied to fused pyrimidine systems, it demonstrates the utility of aminouracil derivatives as precursors and could be adapted for related pyrimidinedione syntheses.

Reaction Parameters Influencing Yield and Purity

  • Solvent Effects: Use of solvents like tetrahydrofuran (THF) can improve yield by enhancing solubility and reaction kinetics.
  • Temperature: Elevated temperatures generally increase yields but require balance to avoid decomposition.
  • Catalysts: Lithium iodide and sodium bicarbonate act as catalysts and bases to facilitate substitution reactions.
  • Purification Techniques: Silica gel chromatography and recrystallization from ethanol are standard methods for obtaining pure compounds.
  • Analytical Characterization: Melting point determination, NMR spectroscopy, and mass spectrometry are essential for confirming product structure and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Barbituric acid substitution Barbituric acid, aryl bromides/tosylates Bromination (CBr4, PPh3), DMF, 50–80°C Well-established, versatile Longer reaction times
Chapman rearrangement 2,4-dichloro-6-methylpyrimidine, phenols Heating 180–200°C, microwave optional Microwave reduces time, good yield Moderate yields, high temp needed
One-pot condensation Phenylglyoxal, 2-hydroxy-1,4-naphthoquinone, aminouracils Acetic acid/water, 100°C, 4–5 h Simple, high yield, easy isolation Mostly for fused derivatives
Solvent and catalyst optimization Various pyrimidine precursors THF solvent, lithium iodide catalyst Improved yield and purity Requires optimization per case

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione, and how are intermediates characterized?

  • Methodology : The synthesis typically involves alkylation or arylation of pyrimidine-2,4(1H,3H)-dione precursors. For example, alkylation of 6-amino derivatives with iodides (e.g., ethyl or propyl iodide) in solvents like DMF or acetonitrile under reflux yields substituted analogs. Key intermediates are characterized via 1^1H NMR (e.g., δ 4.91 ppm for cyclopropyl protons) and LCMS (e.g., m/z [M+H]+^+ 196.2) .
  • Data Interpretation : Confirmation of regioselectivity relies on comparing NMR shifts with reference spectra and LCMS fragmentation patterns.

Q. How can researchers optimize reaction conditions to address low yields in alkylation steps?

  • Methodology : Use polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to enhance nucleophilicity. Reflux conditions (80–100°C) and stoichiometric excess of alkylating agents (e.g., benzyl chlorides) improve yields. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
  • Troubleshooting : Low yields may arise from steric hindrance; substituting bulky groups with smaller alkyl chains (e.g., ethyl instead of propyl) can mitigate this .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1^1H/13^{13}C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 160–170 ppm).
  • LCMS/HPLC : Verify molecular weight (e.g., m/z 283.1 for the parent ion) and purity (>95% by HPLC, C18 column, acetonitrile/water gradient) .
    • Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR shifts) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at the 3,4 positions to enhance interactions with hydrophobic enzyme pockets (e.g., eEF-2K inhibition). Compare IC50_{50} values in kinase assays .
  • Crystallography : Resolve X-ray structures to identify hydrogen-bonding interactions (e.g., N–H⋯O with target proteins) .
    • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can researchers resolve contradictions in biological assay data (e.g., conflicting IC50_{50} values across studies)?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a positive control).
  • Statistical Validation : Apply ANOVA to compare replicate experiments and identify outliers .
    • Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility; validate via broth microdilution (CLSI guidelines) .

Q. What strategies are effective for improving metabolic stability of this compound in preclinical studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility and delay hepatic clearance.
  • In Vitro Metabolism : Use liver microsomes (human/rat) to identify major CYP450-mediated degradation pathways. Monitor metabolites via UPLC-QTOF .
    • Optimization : Replace labile methyl groups with cyclopropyl or fluorinated analogs to reduce oxidative metabolism .

Methodological Notes

  • Synthetic Challenges : Competitive side reactions (e.g., over-alkylation) can occur; use stepwise addition of reagents and low temperatures (0–5°C) to suppress byproducts .
  • Analytical Pitfalls : Overlapping NMR signals (e.g., aromatic protons) require 2D techniques (COSY, HSQC) for unambiguous assignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

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